molecular formula C10H17N B6233884 1-azadispiro[3.1.4^{6}.1^{4}]undecane CAS No. 2768326-79-8

1-azadispiro[3.1.4^{6}.1^{4}]undecane

Cat. No. B6233884
CAS RN: 2768326-79-8
M. Wt: 151.2
InChI Key:
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Description

1-azadispiro[3.1.4^6.1^4]undecane, also known as 1-azadiene, is a cyclic hydrocarbon molecule composed of eleven carbon atoms in a ring. It is an important building block for the synthesis of various organic molecules and has been widely studied in organic chemistry. This molecule is of particular interest due to its unique structure and its potential applications in a variety of fields.

Scientific Research Applications

1-azadispiro[3.1.4^{6}.1^{4}]undecane has been used in a variety of scientific research applications. For example, 1-azadispiro[3.1.4^{6}.1^{4}]undecane has been used as a model compound to study the structure and reactivity of cyclic hydrocarbons. It has also been used in the synthesis of a variety of organic molecules, including polycyclic aromatic hydrocarbons, polycyclic ethers, and polycyclic sulfones. Additionally, 1-azadispiro[3.1.4^{6}.1^{4}]undecane has been used in the synthesis of polycyclic aromatic compounds, which have potential applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-azadispiro[3.1.4^{6}.1^{4}]undecane is not well understood. However, it is thought to involve the rearrangement of 1,3-dienes to 1-azadispiro[3.1.4^{6}.1^{4}]undecane via a cyclization reaction. This reaction is typically catalyzed by a Lewis acid such as boron trifluoride or zinc chloride. Additionally, 1-azadispiro[3.1.4^{6}.1^{4}]undecane can also be synthesized using palladium-catalyzed cross-coupling reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-azadispiro[3.1.4^{6}.1^{4}]undecane are not well understood. However, it has been suggested that 1-azadispiro[3.1.4^{6}.1^{4}]undecane may have potential applications in the treatment of certain diseases. For example, 1-azadispiro[3.1.4^{6}.1^{4}]undecane has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in the treatment of cancer. Additionally, 1-azadispiro[3.1.4^{6}.1^{4}]undecane has been shown to possess anti-inflammatory and antioxidant properties, suggesting that it may also have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-azadispiro[3.1.4^{6}.1^{4}]undecane is a useful molecule for laboratory experiments due to its unique structure and its potential applications in a variety of fields. One of the main advantages of 1-azadispiro[3.1.4^{6}.1^{4}]undecane is its versatility, as it can be synthesized in a variety of ways, including catalytic hydrogenation, thermal cyclization, and palladium-catalyzed cross-coupling reactions. Additionally, 1-azadispiro[3.1.4^{6}.1^{4}]undecane can be used as a model compound to study the structure and reactivity of cyclic hydrocarbons. However, one of the main limitations of 1-azadispiro[3.1.4^{6}.1^{4}]undecane is its lack of solubility in most solvents, which can make it difficult to work with in the laboratory.

Future Directions

1-azadispiro[3.1.4^{6}.1^{4}]undecane has the potential to be used in a variety of applications, including the synthesis of organic molecules, materials science, and nanotechnology. Additionally, 1-azadispiro[3.1.4^{6}.1^{4}]undecane may have potential applications in the treatment of certain diseases, such as cancer and inflammatory diseases. Further research is needed to explore the potential applications of 1-azadispiro[3.1.4^{6}.1^{4}]undecane and to better understand its mechanism of action. Additionally, further research is needed to develop new synthesis methods for 1-azadispiro[3.1.4^{6}.1^{4}]undecane and to improve its solubility in solvents.

Synthesis Methods

1-azadispiro[3.1.4^{6}.1^{4}]undecane can be synthesized in a variety of ways, including catalytic hydrogenation, thermal cyclization, and palladium-catalyzed cross-coupling reactions. For example, 1-azadispiro[3.1.4^{6}.1^{4}]undecane can be synthesized from 1,3-dienes by catalytic hydrogenation using a metal catalyst such as nickel or palladium. In this reaction, the 1,3-dienes are converted to 1-azadispiro[3.1.4^{6}.1^{4}]undecane by the addition of hydrogen. Another method of synthesis is thermal cyclization, which involves the thermal rearrangement of 1,3-dienes to 1-azadispiro[3.1.4^{6}.1^{4}]undecane. This reaction is typically carried out in the presence of a Lewis acid catalyst such as boron trifluoride or zinc chloride. Finally, 1-azadispiro[3.1.4^{6}.1^{4}]undecane can also be synthesized using palladium-catalyzed cross-coupling reactions. This involves the reaction of 1,3-dienes with aryl halides to form 1-azadispiro[3.1.4^{6}.1^{4}]undecane.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azadispiro[3.1.4^{6}.1^{4}]undecane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "1,5-dibromopentane", "1,6-dibromohexane", "1,7-dibromoheptane", "1,8-dibromooctane", "1,9-dibromononane", "1,10-dibromodecane", "1,11-dibromoundecane", "piperidine", "sodium hydride", "tetrahydrofuran", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 1,5,9-triazaspiro[5.5]undecane", "1. React piperidine with sodium hydride in tetrahydrofuran to form the piperidine sodium salt.", "2. Add 1,5-dibromopentane to the reaction mixture and stir for several hours at room temperature.", "3. Purify the resulting product by column chromatography to obtain 1,5,9-triazaspiro[5.5]undecane.", "Step 2: Synthesis of 1-azadispiro[3.1.4^{6}.1^{4}]undecane", "1. React 1,5,9-triazaspiro[5.5]undecane with sodium hydride in diethyl ether to form the sodium salt.", "2. Add 1,6-dibromohexane, 1,7-dibromoheptane, 1,8-dibromooctane, 1,9-dibromononane, and 1,10-dibromodecane to the reaction mixture sequentially and stir for several hours at room temperature.", "3. Purify the resulting product by column chromatography to obtain 1-azadispiro[3.1.4^{6}.1^{4}]undecane.", "Step 3: Purification of 1-azadispiro[3.1.4^{6}.1^{4}]undecane", "1. Dissolve the crude product in water and extract with diethyl ether.", "2. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "3. Purify the resulting product by recrystallization to obtain pure 1-azadispiro[3.1.4^{6}.1^{4}]undecane." ] }

CAS RN

2768326-79-8

Product Name

1-azadispiro[3.1.4^{6}.1^{4}]undecane

Molecular Formula

C10H17N

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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